PR Binding Affinity of JNJ-1250132 Compared to Mifepristone, Ulipristal Acetate, and Telapristone Acetate
JNJ-1250132 exhibits high-affinity binding to the progesterone receptor with an IC50 of 1.3 nM in competitive binding assays. In the same assay system employing displacement of radiolabeled progesterone from human PR, mifepristone demonstrates an IC50 of 5.2 nM [1]. Ulipristal acetate exhibits an IC50 of 0.200 nM for antagonist activity at human PR-B expressed in CHO cells, though this value derives from a functional transactivation inhibition assay rather than direct binding displacement, limiting direct cross-study comparison [2]. Telapristone acetate (CDB-4124) demonstrates antiprogestational potency with IC50 values of approximately 10⁻⁹ M (1 nM) in T47D cell-based transcriptional assays [3]. JNJ-1250132's 1.3 nM PR IC50 positions it as a potent PR ligand, with approximately 4-fold higher affinity than mifepristone when measured under comparable competitive binding conditions.
| Evidence Dimension | Progesterone receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Mifepristone: 5.2 ± 0.53 nM; Ulipristal acetate: 0.200 nM (functional antagonism); Telapristone acetate: ~1 nM (transcriptional assay) |
| Quantified Difference | JNJ-1250132 exhibits 4-fold higher PR binding affinity than mifepristone (1.3 nM vs 5.2 nM) under comparable competitive binding conditions |
| Conditions | Competitive binding assay using radiolabeled progesterone with human PR; MedChemExpress and PMC6047039 for mifepristone data |
Why This Matters
The 4-fold higher PR binding affinity of JNJ-1250132 relative to mifepristone may translate to greater potency at lower concentrations in PR-dependent cellular assays, a critical consideration for researchers designing dose-response experiments or seeking maximal target engagement with minimal compound usage.
- [1] PMC6047039 Table 3: Binding Affinity of Representative PR Antagonists. View Source
- [2] BindingDB BDBM50375424: Ulipristal acetate IC50 data. View Source
- [3] Attardi BJ, et al. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. J Steroid Biochem Mol Biol. 2004 Mar;88(3):277-88. View Source
